Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Prop-2-yn-1-yloxy)quinoline in Drug Discovery
Executive Summary The compound Quinoline, 6-(2-propynyloxy)- (commonly referred to as 6-propargyloxyquinoline) is a highly versatile, alkyne-functionalized heterocyclic building block. In contemporary drug discovery, the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound Quinoline, 6-(2-propynyloxy)- (commonly referred to as 6-propargyloxyquinoline) is a highly versatile, alkyne-functionalized heterocyclic building block. In contemporary drug discovery, the integration of quinoline scaffolds with other pharmacophores via bioorthogonal reactions has become a cornerstone of rational drug design. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic synthesis, and application of 6-(prop-2-yn-1-yloxy)quinoline (CAS: 139457-31-1) [1] [2], specifically focusing on its role as a terminal alkyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate bioactive 1,2,3-triazole hybrids [1].
Molecular Identity & Physicochemical Profiling
The strategic placement of a propargyl ether at the 6-position of the quinoline ring provides a unique balance of lipophilicity, hydrogen-bond accepting capability, and synthetic handle reactivity. The quinoline core facilitates
π−π
stacking interactions with biological targets (e.g., topoisomerase II, acetylcholinesterase), while the terminal alkyne acts as a highly specific reaction site that remains inert under standard biological conditions until activated by a copper catalyst.
Soluble in polar aprotic solvents (Acetone, DMF, DCM); Insoluble in H₂O
Mechanistic Synthesis of 6-(Prop-2-yn-1-yloxy)quinoline
The synthesis of 6-propargyloxyquinoline is achieved via a classic Williamson ether synthesis. This reaction leverages the nucleophilicity of the phenoxide equivalent of 6-hydroxyquinoline to displace the bromide leaving group on propargyl bromide [1].
Causality in Reagent Selection:
Potassium Carbonate (K₂CO₃): Acts as a mild, non-nucleophilic base. It is strong enough to deprotonate the phenolic hydroxyl group of 6-hydroxyquinoline (
pKa≈9−10
), generating a highly nucleophilic phenoxide ion, but mild enough to prevent unwanted side reactions (such as alkyne isomerization).
Propargyl Bromide: An excellent electrophile for
SN2
reactions. The adjacent carbon-carbon triple bond reduces steric hindrance and electronically stabilizes the
SN2
transition state via orbital overlap.
Acetone (Reflux): A polar aprotic solvent that solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive, thereby driving the reaction to a 95% yield [1].
Caption: Workflow for the Williamson ether synthesis of 6-propargyloxyquinoline.
Protocol 1: Synthesis of 6-Propargyloxyquinoline
Self-Validating Methodology
Preparation: Suspend 6-hydroxyquinoline (1.0 equivalent) in anhydrous acetone.
Deprotonation: Add anhydrous K₂CO₃ (1.5 equivalents) to the suspension. Stir at room temperature for 15 minutes to initiate phenoxide formation (observable by a slight color shift).
Alkylation: Dropwise add propargyl bromide (1.2 equivalents, typically an 80% solution in toluene) to prevent exothermic spiking.
Reflux: Heat the reaction mixture to reflux (approx. 56 °C) for 18 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the highly polar 6-hydroxyquinoline spot confirms reaction completion.
Workup: Cool to room temperature, filter off the inorganic salts (KBr and unreacted K₂CO₃), and concentrate the filtrate under reduced pressure to yield the crude product. Purify via silica gel chromatography to achieve ~95% yield [1].
Application in Drug Development: CuAAC Click Chemistry
The primary utility of 6-(prop-2-yn-1-yloxy)quinoline lies in its application within "Click Chemistry," specifically the CuAAC reaction. Researchers utilize this compound to synthesize quinoline-1,2,3-triazole hybrids, which exhibit potent biological activities, including antidiabetic, antimicrobial, and anticancer properties [1].
Causality in CuAAC Reaction Dynamics:
To couple 6-propargyloxyquinoline with an azide (e.g., 4-azidocoumarin), a catalytic Cu(I) species is required.
In Situ Reduction: Using CuSO₄·5H₂O alongside sodium ascorbate is preferred over direct Cu(I) salts (like CuI) in aqueous conditions. Sodium ascorbate reduces Cu(II) to Cu(I) in situ and maintains it in the active oxidation state, preventing the oxidative Glaser coupling of the alkynes.
Solvent System (Acetone/H₂O 5:1): This specific ratio is critical. Water is necessary to dissolve the inorganic catalysts (CuSO₄ and ascorbate), while acetone ensures the complete dissolution of the highly lipophilic quinoline and azide substrates [1].
Table 2: CuAAC Optimization Parameters for Quinoline Hybrids
Catalyst System
Additive / Reducing Agent
Solvent System
Temp / Time
Typical Yield
CuSO₄·5H₂O (10-100 mol%)
Sodium Ascorbate (1 eq)
Acetone/H₂O (5:1)
60 °C / 2-5 days
55% - 93%
CuI (10 mol%)
Triethylamine (1.3 eq)
Dry DMF
Room Temp / 1-3 days
70% - 91%
Data synthesized from Douka et al., 2024 [1].
Caption: Mechanistic pathway of CuAAC utilizing 6-propargyloxyquinoline.
Protocol 2: CuAAC Synthesis of Quinoline-Triazole Hybrids
Self-Validating Methodology
Substrate Solvation: Dissolve 6-(prop-2-yn-1-yloxy)quinoline (2.0 equivalents) and the target azide (1.0 equivalent) in a 5:1 mixture of Acetone/H₂O.
Catalyst Activation: Add CuSO₄·5H₂O (1.0 equivalent) followed immediately by Sodium Ascorbate (1.0 equivalent). Validation Check: The solution will transiently turn brown/yellow, indicating the reduction of Cu(II) to the active Cu(I) species.
Cycloaddition: Heat the mixture to 60 °C for 2 to 5 days depending on the steric bulk of the azide [1].
Isolation: Quench the reaction by diluting with ice-cold water. The highly hydrophobic 1,4-disubstituted 1,2,3-triazole product will precipitate out of the aqueous layer. Filter, wash with cold water to remove copper salts, and recrystallize from ethanol.
References
Title: Cu‐Catalyzed Synthesis of Coumarin‐1,2,3‐Triazole Hybrids connected with Quinoline or Pyridine Framework
Source: ChemistrySelect (ResearchGate)
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Quinoline, 6-(2-propynyloxy)-
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1) Application: Synthesis of Quinoline-1,2,3-Triazole Hybrids for Drug Di...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Focus: Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1)
Application: Synthesis of Quinoline-1,2,3-Triazole Hybrids for Drug Discovery and Bioconjugation
Introduction & Scientific Rationale
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier "click chemistry" reaction, characterized by its extraordinary regiospecificity, rapid kinetics, and tolerance to aqueous conditions and diverse functional groups[1].
In modern drug development, the quinoline scaffold is a privileged pharmacophore, widely recognized for its antimalarial, anticancer, and antimicrobial properties[2]. Quinoline, 6-(2-propynyloxy)- serves as a highly versatile terminal alkyne building block. By conjugating this molecule with various azides via CuAAC, researchers can rapidly generate 1,4-disubstituted 1,2,3-triazole quinoline hybrids[3]. The resulting triazole ring not only acts as a stable, bioorthogonal linker but also actively contributes to the molecule's pharmacokinetic profile by improving target selectivity and overcoming drug resistance[3].
Mechanistic Insights: Designing a Self-Validating System
To ensure a highly efficient and reproducible conjugation, this protocol relies on an in situ catalytic generation system rather than direct application of unstable Cu(I) salts. Understanding the causality behind these reagent choices is critical for troubleshooting and optimization:
Catalyst Generation (CuSO₄ + Sodium Ascorbate): The basic CuAAC process requires copper ions strictly in the +1 oxidation state[4]. However, Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II). By utilizing Copper(II) sulfate (CuSO₄) and reducing it in situ with an excess of sodium ascorbate, the reaction maintains a steady, reliable supply of the active cuprous state[4].
Ligand Stabilization (THPTA / TBTA): The reduction of Cu(II) in aqueous environments can generate reactive oxygen species (ROS), which are detrimental to sensitive biological azides (e.g., proteins or nucleic acids)[4]. Introducing a stabilizing ligand—such as the water-soluble THPTA or the DMSO-soluble TBTA—serves a dual purpose. First, it binds Cu(I), blocking its non-specific bioavailability and preventing alkyne-induced copper precipitation. Second, it acts as a sacrificial reductant, accelerating the reaction rate by orders of magnitude while protecting the target molecules from oxidative degradation[4].
pH Independence: Unlike NHS-ester conjugations, CuAAC is largely pH-insensitive and proceeds efficiently across a pH range of 4 to 11, eliminating the need for strict buffering.
Workflow Visualization
Figure 1: Mechanistic workflow of the CuAAC reaction yielding a Quinoline-1,2,3-Triazole hybrid.
Quantitative Data & Optimization Parameters
The following table summarizes the optimized stoichiometric ratios required to drive the reaction to completion while preventing oxidative damage.
Parameter
Reagent
Final Concentration / Equivalents
Mechanistic Purpose
Alkyne
Quinoline, 6-(2-propynyloxy)-
1.0 eq (e.g., 100 µM - 1 mM)
Core pharmacophore / Tag
Azide
Target Azide
1.0 - 1.2 eq
Conjugation partner
Catalyst
CuSO₄·5H₂O
0.05 - 0.1 eq
Stable source of Cu(II)
Ligand
THPTA (Aqueous) or TBTA (Organic)
0.25 - 0.5 eq (Strictly 5× Cu)
Cu(I) stabilization, ROS prevention
Reductant
Sodium Ascorbate
0.5 - 1.0 eq (Strictly 10× Cu)
In situ reduction of Cu(II) to Cu(I)
Additive
Aminoguanidine (Optional)
1 - 5 mM
Prevents byproduct cross-linking in proteins
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a standard 1 mL reaction volume, easily scalable depending on the application (e.g., small-molecule library synthesis vs. biomolecule labeling).
Phase 1: Reagent Preparation
Expert Insight: The integrity of the reducing agent is the most common point of failure in CuAAC reactions.
Ascorbate Stock (100 mM): Dissolve 18 mg of Sodium Ascorbate in 1 mL of distilled water.
Critical: Ascorbic acid/sodium ascorbate is readily oxidized by atmospheric air. This solution is only stable for one day and must be prepared fresh immediately before use.
Catalyst Stock (20 mM CuSO₄): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of distilled water.
Ligand Stock (50 mM THPTA): Dissolve 21.7 mg of THPTA in 1 mL of distilled water (Use TBTA in DMSO if working entirely in organic solvents).
Alkyne Stock (10 mM): Dissolve Quinoline, 6-(2-propynyloxy)- in DMSO.
Phase 2: Catalyst Pre-Complexation
Expert Insight: Never add free copper directly to the alkyne/azide mixture. Free Cu(II) can induce precipitation or off-target binding.
In a separate microcentrifuge tube, mix 50 µL of the CuSO₄ Stock with 100 µL of the THPTA Stock .
Vortex briefly and incubate at room temperature for 5 minutes. This establishes the stable Cu(II)-THPTA complex prior to reduction.
Phase 3: Reaction Assembly
In the main reaction vessel, add the reaction solvent (e.g., PBS buffer, aqueous DMSO, or DMF depending on azide solubility).
Add the Target Azide to achieve a final concentration of 100 µM.
Add 10 µL of the Alkyne Stock (Quinoline, 6-(2-propynyloxy)-) to achieve a final concentration of 100 µM (1.0 equivalent).
Add 15 µL of the pre-complexed CuSO₄/THPTA mixture to the reaction vessel.
(Optional) If conjugating to sensitive proteins, add Aminoguanidine to a final concentration of 1 mM to protect against dehydroascorbate byproducts.
Phase 4: Initiation and Incubation
Expert Insight: The addition of the reductant is the trigger step. The thermodynamic drive of the reaction begins the moment Cu(I) is generated.
Initiate the reaction by adding 10 µL of the fresh Sodium Ascorbate Stock (final concentration 1 mM).
Mix thoroughly by pipetting or gentle vortexing.
Incubate the reaction at room temperature for 1 to 4 hours. The reaction is highly efficient and typically reaches quantitative yield within this timeframe.
Purification: For small molecules, isolate the pure 1,2,3-triazole product via simple extraction or filtration, as the click reaction generates virtually no interfering byproducts[1]. For biomolecules, purify via size-exclusion chromatography (e.g., NAP-5 column) or dialysis to remove the copper catalyst and unreacted small molecules.
References
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. nih.gov. 4
Click Chemistry: new protocol for the labeling and modification of biomolecules. interchim.fr. Link
Protocol for Azide-Alkyne Click Chemistry. broadpharm.com. Link
Application Note: Synthesis of 6-(2-Propynyloxy)quinoline via Williamson Etherification
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Application: Precursor for CuAAC (Click Chemistry) in the development of bioactive quinoline-triazole hybrids. Executive Su...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Core Application: Precursor for CuAAC (Click Chemistry) in the development of bioactive quinoline-triazole hybrids.
Executive Summary & Mechanistic Rationale
The synthesis of Quinoline, 6-(2-propynyloxy)- (also known as 6-propargyloxyquinoline) from 6-hydroxyquinoline is a critical transformation in medicinal chemistry. This compound serves as a versatile terminal alkyne building block, frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate complex, biologically active triazole-linked quinoline hybrids [1].
The reaction proceeds via a classic Williamson ether synthesis . The mechanistic logic dictates the use of a mild base, typically Potassium Carbonate (
K2CO3
), to deprotonate the phenolic hydroxyl group of 6-hydroxyquinoline (
pKa≈8.5
).
K2CO3
is specifically chosen over stronger bases (like
NaH
) because it is sufficiently basic to form the resonance-stabilized phenoxide anion without triggering unwanted side reactions, such as the aldol condensation of the solvent.
Acetone is the optimal solvent for this transformation. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving a highly nucleophilic, "naked" phenoxide anion. Furthermore, the reaction is self-driving: the inorganic byproduct, Potassium Bromide (
KBr
), is insoluble in acetone. Its continuous precipitation shifts the equilibrium forward following Le Chatelier’s principle, resulting in exceptional yields of up to 95% [1].
Mechanistic workflow for the SN2 alkylation of 6-hydroxyquinoline to form 6-(2-propynyloxy)quinoline.
Reagent Matrix & Safety Parameters
To ensure reproducibility and safety, reagents must be handled according to the specific equivalents and conditions outlined below. Propargyl bromide is highly reactive and potentially explosive; it is universally supplied as an 80% w/w solution in toluene to mitigate shock sensitivity.
Reagent
MW ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Function
Safety / Handling Notes
6-Hydroxyquinoline
145.16
1.0 eq
1.45 g
Starting Material
Irritant; handle in fume hood.
Propargyl Bromide (80% in toluene)
118.96
1.2 eq
1.34 mL (1.78 g)
Alkylating Agent
Lachrymator/Toxic. Add dropwise.
Potassium Carbonate (
K2CO3
)
138.21
2.0 eq
2.76 g
Base
Hygroscopic; dry before use.
Acetone (Anhydrous)
58.08
N/A
30.0 mL
Solvent
Flammable; keep away from heat.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Visual cues (color changes, precipitation) and analytical checkpoints (TLC) are embedded to confirm the reaction's progress at every stage.
Step 1: Nucleophile Generation
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-hydroxyquinoline (1.45 g, 10.0 mmol).
Solvation: Suspend the solid in anhydrous acetone (30 mL).
Deprotonation: Add finely powdered, anhydrous
K2CO3
(2.76 g, 20.0 mmol) to the stirring solution.
Validation Check: Stir the suspension at room temperature for 30 minutes. The solution will progressively darken (typically to a deep yellow/brown), indicating the successful formation of the phenoxide anion.
Step 2: Electrophilic Alkylation
Addition: Equip the flask with a reflux condenser. Using a syringe, add the 80% propargyl bromide solution in toluene (1.34 mL, 12.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized heating and minimizes dialkylation or polymerization of the alkyne.
Reflux: Heat the reaction mixture to a gentle reflux (approx. 60 °C) using an oil bath or heating mantle.
Validation Check: As the reaction proceeds, a fine white precipitate (
KBr
) will begin to accumulate at the bottom of the flask.
Monitoring: Maintain reflux for 18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The starting material (
Rf≈0.2
) should completely disappear, replaced by a new, less polar spot (
Rf≈0.6
) corresponding to the product.
Step 3: Workup and Extraction
Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the insoluble
K2CO3
and
KBr
salts. Wash the filter cake with an additional 15 mL of acetone.
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and toluene.
Phase Separation: Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (
2×25
mL) to remove any residual salts, followed by a brine wash (25 mL).
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate in vacuo.
Step 4: Purification
Chromatography: Purify the crude product via silica gel flash column chromatography, eluting with a gradient of Hexane/Ethyl Acetate (from 9:1 to 4:1).
Isolation: Pool the fractions containing the pure product and evaporate the solvent to yield 6-(2-propynyloxy)quinoline.
Quantitative Data & Expected Results
Parameter
Expected Result
Analytical Significance
Physical Appearance
Pale yellow to off-white solid
Indicates high purity; dark colors suggest oxidation.
Yield
90% – 95% (approx. 1.74 g)
Validates the efficiency of the acetone/
K2CO3
system.
TLC (
Rf
)
~0.60 (Hexane:EtOAc 3:1)
Confirms loss of the polar hydroxyl group.
1
H-NMR Key Shift
δ≈2.55
ppm (t, 1H,
C≡CH
)
Validates the presence of the terminal alkyne proton.
1
H-NMR Key Shift
δ≈4.80
ppm (d, 2H,
O-CH2
)
Validates the methylene spacer adjacent to the ether oxygen.
Troubleshooting & Optimization
Incomplete Conversion (Starting material remains after 18h): This is typically caused by wet
K2CO3
or degraded propargyl bromide. Solution: Ensure
K2CO3
is oven-dried prior to use. If the reaction stalls, add an additional 0.2 eq of propargyl bromide and reflux for another 4 hours.
C-Alkylation Byproducts: While O-alkylation is highly favored under these conditions, strongly protic solvents (like water or alcohols) can shift the ambident reactivity of the phenoxide toward the carbon atoms of the aromatic ring. Solution: Strictly adhere to anhydrous acetone to maintain O-selectivity.
Downstream Application: Click Chemistry
The synthesized 6-(2-propynyloxy)quinoline is primed for 1,3-dipolar cycloaddition. When reacted with various azides in the presence of a Copper(I) catalyst (generated in situ from
CuSO4
and sodium ascorbate), it rapidly forms 1,4-disubstituted 1,2,3-triazoles. These quinoline-triazole hybrids are heavily investigated for their potent anticancer, antimicrobial, and topoisomerase inhibitory properties [1].
Downstream application of 6-(2-propynyloxy)quinoline in CuAAC click chemistry to form bioactives.
References
Douka, M. D., Hadjipavlou-Litina, D. J., & Litinas, K. E. "Cu-Catalyzed Synthesis of Coumarin-1,2,3-Triazole Hybrids connected with Quinoline or Pyridine Framework." ChemistrySelect, 2024, 9(22), e202401957. URL:[Link][1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21051065, 2-Chloro-6-hydroxyquinoline-3-carbaldehyde" (Contextual mechanistic reference for 6-hydroxyquinoline reactivity). URL:[Link][1]
Application Note: In Vitro Evaluation of Quinoline, 6-(2-propynyloxy)- Conjugates in Oncology and Antimicrobial Discovery
Introduction & Mechanistic Rationale Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1), commonly referred to as 6-propargyloxyquinoline, is a highly versatile terminal alkyne building block. In modern drug discovery, it i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1), commonly referred to as 6-propargyloxyquinoline, is a highly versatile terminal alkyne building block. In modern drug discovery, it is primarily utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to synthesize quinoline-1,2,3-triazole hybrids[1].
The hybridization of these two pharmacophores is not arbitrary; it is driven by strict mechanistic causality:
The Quinoline Scaffold: Known to mimic adenine and intercalate into DNA, quinoline derivatives are privileged structures for kinase inhibition and antimalarial activity.
The 6-Propargyloxy Vector: Substitution at the 6-position extends the molecule outward from primary binding pockets, allowing the attached conjugate to probe secondary allosteric sites.
The 1,2,3-Triazole Linker: Generated via click chemistry, the triazole ring acts as a rigid, metabolically stable bioisostere for amide bonds. It introduces a high dipole moment and strong hydrogen-bonding capabilities (mimicking phosphate/ribitol interactions) without susceptibility to proteolytic cleavage [1, 2].
This application note details the synthesis and in vitro validation protocols for utilizing Quinoline, 6-(2-propynyloxy)- conjugates in anticancer and antimicrobial screening pipelines.
Synthesis Workflow & Pharmacophore Logic
The generation of the conjugate library relies on the regioselective formation of a 1,4-disubstituted 1,2,3-triazole. The use of a Cu(I) catalyst is critical; without it, terminal alkynes are prone to oxidative Glaser homocoupling, which ruins the yield.
Fig 1. CuAAC synthesis pathway and dual biological targeting of quinoline-triazole conjugates.
Protocol 1: CuAAC Synthesis of Quinoline-Triazole Conjugates
Self-Validating Step: The inclusion of sodium ascorbate in excess guarantees the continuous in situ reduction of Cu(II) to the active Cu(I) species, preventing catalyst deactivation by atmospheric oxygen [3].
Reagent Preparation: In a 25 mL round-bottom flask, dissolve Quinoline, 6-(2-propynyloxy)- (1.0 equiv) and the target organic azide (1.0 equiv) in a solvent mixture of Acetone:Water (5:1, v/v). Causality: This specific biphasic solvent ratio ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic catalyst salts.
Catalyst Activation: Add
CuSO4⋅5H2O
(10 mol%) followed immediately by Sodium Ascorbate (25 mol%). The solution will typically shift from blue to pale yellow/green, indicating the successful generation of Cu(I).
Cycloaddition: Stir the mixture at 60°C for 24–48 hours under an argon atmosphere. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 1:1).
Workup & Purification: Quench with cold water, extract with Ethyl Acetate (
3×15
mL), wash the organic layer with brine, and dry over anhydrous
Na2SO4
. Purify the crude product via flash column chromatography to isolate the pure 1,4-disubstituted conjugate [4].
In Vitro Application: Anticancer Screening
Quinoline-triazole conjugates frequently exhibit potent antiproliferative activity by inducing cell cycle arrest or apoptosis [2]. The following protocol utilizes the MTT assay to quantify this cytotoxicity.
Fig 2. Step-by-step workflow for in vitro evaluation of antiproliferative activity.
Protocol 2: Cell Viability (MTT) Assay
Self-Validating Step: Always include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) to ensure assay sensitivity and rule out solvent-induced toxicity.
Cell Seeding: Harvest human lung adenocarcinoma (A549) or breast adenocarcinoma (MDA-MB-231) cells in the logarithmic growth phase. Seed into 96-well plates at a density of
5×103
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5%
CO2
humidified incubator to allow for cellular adherence.
Compound Dosing: Prepare serial dilutions of the synthesized quinoline-triazole conjugates in DMSO, then dilute in culture media. Add 100 µL of the drug solutions to the wells to achieve final concentrations ranging from 1 to 100 µM. Critical: Ensure final DMSO concentration remains below 0.5% (v/v) to prevent artifactual cell death.
Incubation: Incubate the treated plates for 72 hours.
MTT Reduction: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring to form insoluble purple formazan crystals. Incubate for 4 hours.
Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis.
In Vitro Application: Antimicrobial Assays
Beyond oncology, these conjugates are heavily screened for antibacterial properties, particularly against multidrug-resistant strains [2, 4].
Inoculum Preparation: Cultivate reference strains (e.g., Staphylococcus aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until they reach the turbidity of a 0.5 McFarland standard (
1.5×108
CFU/mL). Dilute 1:100 in fresh MHB.
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoline conjugates (from 128 µg/mL down to 0.25 µg/mL).
Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to each well. Incubate at 37°C for 18–24 hours.
Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the conjugate that completely inhibits visible bacterial growth (assessed via naked eye or optical density at 600 nm).
Representative Quantitative Data
The table below summarizes expected in vitro assay outcomes when comparing optimized quinoline-triazole conjugates against standard therapeutics. The data illustrates how click-conjugation at the 6-position significantly enhances the therapeutic window.
Compound / Conjugate
A549 (Lung Cancer)
IC50
(µM)
MDA-MB-231 (Breast Cancer)
IC50
(µM)
S. aureus MIC (µg/mL)
Quinoline, 6-(2-propynyloxy)- (Unconjugated)
> 50.0
> 50.0
32.0
Quinoline-Triazole Conjugate A (Optimized)
12.4 ± 1.2
15.8 ± 1.5
8.0
Quinoline-Triazole Conjugate B (Optimized)
8.5 ± 0.9
10.2 ± 1.1
4.0
Doxorubicin (Positive Control)
1.2 ± 0.1
2.5 ± 0.2
N/A
Ciprofloxacin (Positive Control)
N/A
N/A
0.5
Note: Conjugation consistently lowers the
IC50
and MIC values compared to the unconjugated alkyne precursor, validating the synergistic effect of the triazole-quinoline pharmacophore combination.
References
Synthesis, Antibacterial Properties and Molecular Docking Studies of Nitrogen Substituted 9-(((4X-But-2-ynyloxy)methyl)-1,2,3-triazolyl)–Cinchona Alkaloid Conjugates. National Institutes of Health (PMC). URL:[Link]
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. URL:[Link]
Cu-Catalyzed Synthesis of Coumarin-1,2,3-Triazole Hybrids connected with Quinoline or Pyridine Framework. ResearchGate. URL:[Link]
Synthesis of 2-substituted 8-propargyloxyquinoline derivatives and determination of their antioxidant, antibacterial, and DNA binding activities. TÜBİTAK Academic Journals. URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Aqueous Solubility of Quinoline, 6-(2-propynyloxy)-
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals working with Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1) .
While this bifunctional molecule is highly valuable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry and pharmacophore development, its lipophilic propynyloxy group severely exacerbates the intrinsically poor cold-water solubility of the quinoline core . Below, we provide field-proven, mechanistically grounded troubleshooting protocols to overcome these solubility barriers.
Diagnostic Workflow
Fig 1: Decision matrix for troubleshooting quinoline derivative aqueous solubility.
Section 1: pH Modulation and Ionization
Q: Why does Quinoline, 6-(2-propynyloxy)- precipitate instantly when I dilute my stock solution into PBS (pH 7.4)?A: The quinoline nitrogen is a weak base with a pKa of approximately 4.9 . At physiological pH (7.4), the molecule exists almost entirely in its un-ionized, highly lipophilic free-base form. Because water cannot effectively solvate this uncharged aromatic network, the molecules rapidly aggregate via pi-pi stacking and hydrophobic interactions, leading to precipitation 1. The solubility of ionizable organic compounds (IOCs) is strictly governed by the pH of their microenvironment.
Q: How can I leverage pH to maintain solubility without using organic solvents?A: By lowering the pH of your aqueous vehicle to at least 1.5 units below the pKa (i.e., pH < 3.5), you fully protonate the quinoline nitrogen. This converts the molecule into a water-soluble quinolinium salt.
Protocol 1: Acid-Base Solubilization Workflow
Weighing: Weigh 18.3 mg of Quinoline, 6-(2-propynyloxy)- (approx. 0.1 mmol) into a glass vial.
Protonation: Add 1.0 mL of 0.1 M HCl. Vortex vigorously for 2 minutes. The low pH forces the protonation of the basic nitrogen, forming a hydrochloride salt.
Buffer Addition: Slowly add 8.0 mL of a highly buffered acidic solution (e.g., 50 mM Citrate buffer, pH 4.0) to stabilize the pH.
Self-Validation Step: Visually inspect the solution for Tyndall scattering (a beam of light passing through the liquid) using a standard laser pointer. If the beam is visible, micro-precipitates remain. If clear, adjust the final volume to 10.0 mL with buffer. Crucial Note: Do not titrate this solution back to pH 7.4, or the free base will immediately crash out.
Section 2: Co-Solvent Systems and Kinetic Solubilization
Q: My downstream cellular assay requires neutral pH (7.4) and cannot tolerate acidic buffers. What is the best co-solvent strategy?A: When pH adjustment is biologically incompatible, organic co-solvents (like DMSO or Ethanol) must be used to lower the dielectric constant of the aqueous mixture. A common error is adding water directly to the organic stock, which causes localized supersaturation and irreversible crystallization. You must pre-dissolve the compound in a water-miscible co-solvent and use rapid, high-shear mixing during aqueous dilution to prevent nucleation 2.
Protocol 2: Optimized DMSO/Aqueous Dilution
Master Stock: Prepare a 50 mM stock solution in 100% anhydrous DMSO. Store at -20°C in amber vials, as aged quinoline samples can photo-degrade and turn yellow/brown upon light exposure []().
Intermediate Dilution: Dilute the master stock 1:10 into a transition solvent (e.g., PEG-400 or Ethanol) to create a 5 mM intermediate stock.
Aqueous Integration: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stirrer at 800 RPM.
Dropwise Addition: Inject the intermediate stock dropwise directly into the vortex of the stirring buffer. Limit the final organic concentration to <2% v/v to prevent cellular toxicity.
Section 3: Cyclodextrin Inclusion Complexes
Q: Even with 2% DMSO, my compound crashes out after 24 hours. How can I achieve long-term thermodynamic stability in water?A: For long-term stability without altering pH or using toxic co-solvents, utilize macrocyclic host molecules, specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic propynyloxy-quinoline moiety enters this cavity, forming a highly water-soluble 1:1 inclusion complex []().
Protocol 3: HP-β-CD Complexation
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water.
Drug Addition: Add the solid Quinoline, 6-(2-propynyloxy)- directly to the cyclodextrin solution. Causality Note: Do not use organic co-solvents like ethanol here, as they will aggressively compete with the drug for the hydrophobic cyclodextrin cavity, destabilizing the complex [[3]]().
Equilibration: Sonicate the suspension for 30 minutes, then shake at 37°C for 48-72 hours to reach thermodynamic complexation equilibrium.
Self-Validation Step: Filter the resulting suspension through a 0.22 µm PVDF syringe filter. This physically removes any uncomplexed, undissolved drug. The resulting clear filtrate contains the pure, solubilized inclusion complex ready for biological assays.
Quantitative Data Summary
To guide your formulation strategy, the following table summarizes the expected solubility enhancements based on the chosen methodology.
Solubilization Strategy
Aqueous Vehicle
Final pH
Estimated Solubility Limit
Bioassay Compatibility
Baseline (Free Base)
Deionized Water
7.0
< 0.1 mM
Low
pH Adjustment
0.1 M HCl / Citrate
3.5
> 50.0 mM
Low (Acidic)
Co-Solvent (DMSO)
2% DMSO in PBS
7.4
~ 0.5 - 1.0 mM
Moderate
Cyclodextrin Complex
20% HP-β-CD in Water
7.0
~ 10.0 - 15.0 mM
High
Note: Data represents extrapolated thermodynamic solubility limits for lipophilic quinoline derivatives based on established phase-solubility models , 1.
References
CymitQuimica. "CAS: 139457-31-1".
Wikipedia. "Quinoline".
PubMed (NIH). "Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics". 1
PubMed (NIH). "Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs". 2
PMC (NIH). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes".
MDPI. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug". 3
reducing side reactions in Quinoline, 6-(2-propynyloxy)- synthesis
Technical Support Center: Synthesis of 6-(2-propynyloxy)quinoline Welcome to the technical support guide for the synthesis of 6-(2-propynyloxy)quinoline. This resource is designed for researchers, scientists, and drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 6-(2-propynyloxy)quinoline
Welcome to the technical support guide for the synthesis of 6-(2-propynyloxy)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific Williamson ether synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
Section 1: Reaction Overview & Core Challenges
The synthesis of 6-(2-propynyloxy)quinoline is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the deprotonation of the hydroxyl group of 6-hydroxyquinoline to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.[2][3]
While mechanistically straightforward, the unique structure of 6-hydroxyquinoline presents a significant challenge: the presence of two nucleophilic sites. The quinoline ring nitrogen can compete with the phenoxide oxygen for alkylation, leading to the formation of an undesired N-alkylated quaternary salt. This competition between O-alkylation and N-alkylation is the primary hurdle to achieving high yield and purity.[4][5][6]
This guide will focus on strategies to maximize the desired O-alkylation and mitigate common side reactions.
Experimental Workflow Overview
Caption: General workflow for the synthesis of 6-(2-propynyloxy)quinoline.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemistry and provides actionable solutions.
Question 1: My main product is contaminated with an isomer that is difficult to separate. How do I improve the selectivity for the desired O-alkylated product?
This is the most common issue, arising from the competing N-alkylation of the quinoline nitrogen. The nitrogen atom, being a reasonably good nucleophile, can also attack the propargyl bromide, leading to the formation of a quaternary ammonium salt.
Mechanism: O- vs. N-Alkylation
Caption: Competing pathways in the propargylation of 6-hydroxyquinoline.
Solutions:
Choice of Base: This is the most critical factor.
Recommended: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the phenol but have low solubility, which helps control the concentration of the highly reactive phenoxide and can favor O-alkylation.
Avoid: Strong, highly soluble bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). While effective at deprotonation, they can increase the nucleophilicity of both sites and may even deprotonate the terminal alkyne of propargyl bromide, leading to other side products.[7]
Solvent Selection: The solvent influences the nucleophilicity of the competing sites.
Recommended: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal. They effectively solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic. This environment favors the SN2 reaction.[2]
Avoid: Protic solvents (e.g., ethanol, water). These solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and reducing its nucleophilicity. This can inadvertently increase the relative likelihood of N-alkylation or promote competing C-alkylation.[8]
Temperature Control: Adding the propargyl bromide at a lower temperature (e.g., 0 °C) and then allowing the reaction to slowly warm to room temperature can help control the reaction rate and improve selectivity.
Question 2: My reaction turns dark brown or black, and I get a low yield of a complex mixture. What is causing this decomposition?
This issue typically points to the instability of the propargyl bromide reagent.
Causes & Solutions:
Reagent Quality and Stability: Propargyl bromide is inherently unstable. It can decompose or polymerize upon exposure to heat, light, or mechanical shock.[9] It is also incompatible with strong oxidizing agents and certain metals.[9]
Solution: Always use a fresh bottle of propargyl bromide, which is typically supplied as a stabilized solution in toluene (e.g., 80% w/w).[9][10] Store it properly at 2–8 °C in a tightly sealed amber container under an inert atmosphere.[9]
Reaction Temperature: High reaction temperatures can accelerate the decomposition of propargyl bromide.
Solution: Maintain a moderate reaction temperature. For many Williamson ether syntheses of this type, room temperature or gentle heating (40-50 °C) is sufficient after the initial addition. Avoid aggressive heating unless necessary and validated by literature for your specific conditions.
Base-Induced Decomposition: As mentioned, very strong bases can deprotonate the terminal alkyne, which can initiate polymerization or other unwanted reactions.[9]
Solution: Stick with milder bases like K₂CO₃.
Question 3: The reaction is very slow or does not proceed to completion, and I recover most of my 6-hydroxyquinoline starting material. Why?
This problem indicates an issue with the fundamental reaction conditions required for the SN2 mechanism.
Causes & Solutions:
Insufficient Deprotonation: The phenoxide may not be forming in sufficient quantities.
Solution 1 (Base Quality): Ensure your base is active. Potassium carbonate can be hygroscopic; dry it in an oven before use if you suspect it has absorbed moisture. If using sodium hydride, ensure it is a fresh dispersion and handled under strictly anhydrous conditions, as it reacts violently with water.
Solution 2 (Stoichiometry): Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure complete deprotonation of the 6-hydroxyquinoline.
Presence of Moisture: Water will quench the phenoxide anion and can also hydrolyze the propargyl bromide to propargyl alcohol.
Solution: Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (nitrogen or argon), especially when using highly moisture-sensitive bases like NaH.
Poor Solvent Choice: As discussed, an inappropriate solvent can hinder the reaction.
Solution: Ensure you are using a polar aprotic solvent like DMF or acetonitrile, which are known to accelerate SN2 reactions.[2]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which base is optimal for this synthesis?
The choice of base is a trade-off between reactivity and selectivity. For this specific synthesis, controlling selectivity is paramount.
Base
Type
pKa (Conj. Acid)
Typical Solvent
Key Considerations
K₂CO₃
Mild, Heterogeneous
~10.3
DMF, Acetone
Recommended. Good balance of reactivity and selectivity. Low solubility helps control the reaction.
Cs₂CO₃
Mild, Heterogeneous
~10.3
DMF, Acetonitrile
Excellent choice. More soluble than K₂CO₃, leading to faster reaction rates while often maintaining high O-selectivity. More expensive.
NaH
Strong, Heterogeneous
~36
THF, DMF
Use with caution. Very effective for deprotonation but can lead to poor selectivity and side reactions with the alkyne. Requires strictly anhydrous conditions.[1][3]
NaOH/KOH
Strong, Homogeneous
~15.7
Protic Solvents
Not recommended. Use in protic solvents hinders the SN2 reaction. Can promote side reactions.
Q2: How do I reliably distinguish between the O- and N-alkylated products?
Unequivocal structure determination is critical. While TLC may show two different spots, spectroscopic analysis is required for confirmation.
¹H NMR: The chemical shifts of the protons on the quinoline ring and the propargyl group will be different. Specifically, N-alkylation creates a quinolinium ion, which will cause a significant downfield shift of the aromatic protons (especially H2 and H8) due to the positive charge on the nitrogen.
¹³C NMR: Similar to ¹H NMR, the chemical shifts of the quinoline carbons will differ significantly between the O- and N-alkylated isomers.
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. For the O-alkylated product, you will see a correlation between the methylene protons of the propargyl group (-O-CH₂ -C≡CH) and the carbon at the 6-position of the quinoline ring (C6). For the N-alkylated product, you would see a correlation from these same protons to the carbons adjacent to the nitrogen (C2 and C8a). This provides an unambiguous assignment.[6]
Q3: Are there any alternatives to propargyl bromide?
Yes, if propargyl bromide proves problematic due to its instability or side reactions.
Propargyl Tosylate or Mesylate: These can be prepared from propargyl alcohol and are excellent electrophiles with better leaving groups (tosylate/mesylate) than bromide. They are often used in SN2 reactions and may provide cleaner results.[1]
Nicholas Reaction: For substrates that are particularly sensitive to basic conditions, an acid-promoted propargylation using a dicobalt hexacarbonyl-stabilized propargyl cation (the Nicholas reaction) is a powerful alternative.[11] This method avoids the use of a base entirely.
Section 4: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of 6-(2-propynyloxy)quinoline
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 6-hydroxyquinoline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a concentration of approximately 0.1 M with respect to the 6-hydroxyquinoline.
Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.
Addition of Electrophile: Cool the mixture to 0 °C using an ice bath. Add propargyl bromide (80% solution in toluene, 1.2 eq) dropwise over 15 minutes.
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 6-hydroxyquinoline starting material is consumed.
Workup: Pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Protocol 2: Purification of Quinoline Derivatives
The purification of quinoline derivatives often requires careful technique to separate closely related compounds.
Technique
Principle
Best For
Pros / Cons
Flash Column Chromatography
Adsorption
Primary purification method. Separating the desired product from starting materials, N-alkylated salt, and non-polar impurities.
Pro: High resolution, versatile. Con: Can be time-consuming and require significant solvent.
Recrystallization
Differential Solubility
Purifying the final product to a high degree if a suitable solvent system is found.
Pro: Can yield very pure material. Con: Finding an effective solvent can be difficult; potential for product loss.
Acid-Base Extraction
Partitioning based on pKa
A preliminary cleanup step. The basic quinoline product can be extracted into an acidic aqueous layer, leaving non-basic impurities behind.[12]
Pro: Good for removing non-basic impurities. Con: Will not separate O- and N-alkylated products effectively.
Santa Cruz Biotechnology. (n.d.). Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. Santa Cruz Biotechnology.
Ethyl Acetate Plant. (2024, March 20). What Is the Mechanism of Phenol Alkylation?. Ethyl Acetate Plant.
ECHEMI. (n.d.). Propargyl bromide SDS, 106-96-7 Safety Data Sheets. ECHEMI.
Nicholas, K. M., et al. (2016). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC.
ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate.
USDA ARS. (n.d.). Volatility, Adsorption, and Degradation of Propargyl Bromide as a Soil Fumigant. USDA ARS.
Benchchem. (n.d.). Propargyl-PEG9-bromide: A Technical Guide to Storage and Handling for Optimal Stability. Benchchem.
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Chemistry Steps.
ResearchGate. (n.d.). Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate.
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI.
PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. RSC Publishing.
Reddit. (2020, June 7). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide. Reddit.
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
High-Performance Liquid Chromatography (HPLC) Validation Protocols for Quinoline, 6-(2-propynyloxy)- Purity: A Comparative Guide
As a Senior Application Scientist, developing a robust, self-validating analytical method for complex heterocyclic compounds requires more than simply following a generic protocol. It demands a mechanistic understanding...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, developing a robust, self-validating analytical method for complex heterocyclic compounds requires more than simply following a generic protocol. It demands a mechanistic understanding of the analyte's physicochemical properties and how they interact with the chromatographic system.
Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1) presents a unique analytical challenge. Structurally, it consists of a basic quinoline ring substituted with a terminal alkyne (propargyl ether) group. This bifunctional nature makes it a highly valuable precursor in CuAAC (Copper-catalyzed azide-alkyne cycloaddition) "click" chemistry and PROTAC synthesis. However, the basic nitrogen (pKa ~4.9) is notorious for causing severe peak tailing on standard silica-based stationary phases due to secondary ion-exchange interactions with residual silanols[1].
This guide objectively compares three stationary phase alternatives, explains the causality behind our optimized experimental choices, and provides a comprehensive validation protocol aligned with the latest ICH Q2(R2) guidelines.
Mechanistic Challenges & Column Selection
The primary cause of peak tailing in quinoline derivatives is the occurrence of dual retention mechanisms. While the primary mechanism is the intended hydrophobic partitioning, a secondary polar interaction occurs between the protonated basic nitrogen of the quinoline and ionized residual silanol groups (SiO⁻) on the silica support surface[1].
To overcome this, we must evaluate columns based on their surface chemistry and end-capping technology. We compared three alternatives:
Alternative A: Standard C18 (Unshielded) – Relies purely on hydrophobic interactions; high residual silanol activity.
Alternative B: End-capped C18 – Secondary silanols are chemically blocked with trimethylsilyl (TMS) groups, reducing but not eliminating tailing.
Alternative C: Phenyl-Hexyl Phase (Recommended Product) – Features a phenyl ring tethered by a hexyl chain. It provides complementary π-π (pi-pi) interactions with both the aromatic quinoline ring and the electron-dense alkyne group, while offering excellent steric shielding of the silica surface.
To objectively determine the best column, a system suitability standard of Quinoline, 6-(2-propynyloxy)- (100 µg/mL) was injected onto all three columns under identical gradient conditions (0.1% TFA in Water/Acetonitrile).
Performance Metric
Standard C18 (Alt A)
End-capped C18 (Alt B)
Phenyl-Hexyl (Alt C)
Retention Time (min)
8.45
8.12
9.30
Peak Asymmetry (
As
)
2.45 (Severe Tailing)
1.48 (Acceptable)
1.05 (Ideal)
Theoretical Plates (
N
)
3,200
8,500
14,200
Resolution from Impurities
Poor (Co-elution in tail)
Moderate
Excellent (>2.0)
Optimized Experimental Methodology
A reliable protocol must be a self-validating system. The following methodology incorporates a low-pH mobile phase. As silanol groups are acidic (pKa ~3.5), lowering the mobile phase pH below 3.0 ensures the full protonation of residual silanols, neutralizing them and eliminating the secondary ion-exchange mechanism[1][2].
Step-by-Step HPLC Protocol
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water. (Yields pH ~2.0).
Causality: TFA acts as an ion-pairing agent. It protonates the quinoline nitrogen to form a neutral, hydrophobic ion-pair complex, which partitions cleanly into the stationary phase without tailing.
Mobile Phase B (Organic): 0.1% v/v TFA in LC-MS grade Acetonitrile.
Filtration: Degas and filter both phases through a 0.22 µm PTFE membrane.
Step 2: Sample Preparation
Diluent: 50:50 (v/v) Water:Acetonitrile.
Standard Stock Solution: Accurately weigh 10.0 mg of Quinoline, 6-(2-propynyloxy)- reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Solution: Dilute the stock 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter into an amber HPLC vial (protects the alkyne from potential UV degradation).
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Improves mass transfer and reduces system backpressure).
Detection: UV at 235 nm (Optimal
π→π∗
transition for the substituted quinoline ring).
Injection Volume: 10 µL.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: 10%
→
80% B
10.0 - 12.0 min: 80% B (Wash)
12.0 - 12.1 min: 80%
→
10% B
12.1 - 16.0 min: 10% B (Equilibration)
ICH Q2(R2) Validation Protocol
To demonstrate that the analytical procedure is "fit for the intended purpose", the method must be validated according to ICH Q2(R2) guidelines. The validation study evaluates specific performance characteristics to ensure the reportable range is accurate and precise.
Fig 2: ICH Q2(R2) analytical method validation lifecycle and parameter dependencies.
Validation Results Summary
The method was subjected to a rigorous validation framework. The results confirm that the use of a Phenyl-Hexyl column with a low-pH ion-pairing mobile phase creates a highly robust environment for quantifying Quinoline, 6-(2-propynyloxy)-.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
System Suitability (SST)
RSD
≤
2.0% (n=6),
As≤
1.5
RSD = 0.4%,
As
= 1.05
Pass
Specificity
No interference at analyte
Rt
Peak purity index > 0.999
Pass
Linearity
R2≥0.999
(Range: 25-150 µg/mL)
R2=0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% across 3 levels
99.4% - 100.8%
Pass
Repeatability (Precision)
Intra-day RSD
≤
2.0% (n=6)
Intra-day RSD = 0.65%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N)
≥
3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N)
≥
10
0.15 µg/mL
Pass
Causality in Validation (Self-Validating Design)
By integrating the System Suitability Test (SST) at the beginning of every run, the protocol becomes self-validating. If the TFA concentration drops or the column degrades, the residual silanols will immediately cause the Tailing Factor (
As
) to exceed the 1.5 threshold, automatically halting the sequence before invalid data is generated. This ensures absolute trustworthiness in the reported purity of the alkyne-quinoline derivative.
References
Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:
Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives
Source: BenchChem Technical Support Center
URL:[2]
Peak Tailing in HPLC: Causes and Solutions
Source: Element Lab Solutions
URL:[1]
A Comparative Guide to the Reactivity of 6-(2-propynyloxy)-quinoline in RuAAC vs. CuAAC
For researchers, medicinal chemists, and professionals in drug development, the choice of conjugation chemistry is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Ruthenium-catalyzed counter...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the choice of conjugation chemistry is paramount. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Ruthenium-catalyzed counterpart (RuAAC) stand as the two pillars of modern "click" chemistry, offering distinct, regiocomplementary access to 1,2,3-triazole scaffolds. This guide provides an in-depth comparison of these two powerful methodologies, with a specific focus on the anticipated reactivity of 6-(2-propynyloxy)-quinoline, a substrate featuring both a terminal alkyne and a potentially coordinating N-heterocyclic quinoline moiety.
Introduction: Two Catalysts, Two Regioisomers
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a foundational reaction for triazole synthesis. However, the thermal process often requires harsh conditions and yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[1] The advent of metal catalysis revolutionized this field.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , reported independently by the groups of Meldal and Sharpless, provides exclusive access to 1,4-disubstituted 1,2,3-triazoles .[2] It is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][3]
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , developed by the Fokin and Jia groups, selectively yields the complementary 1,5-disubstituted 1,2,3-triazoles .[2][4] A key advantage of RuAAC is its ability to engage both terminal and internal alkynes, a limitation of the CuAAC reaction.[4][5]
The selection between these two reactions dictates the final substitution pattern of the triazole product, a critical consideration in drug design and materials science where regioisomerism can profoundly impact biological activity and physical properties.
Mechanistic Differences: A Tale of Two Metals
The divergent regioselectivity of CuAAC and RuAAC stems from their fundamentally different catalytic cycles. Understanding these mechanisms is key to predicting their interaction with a substrate like 6-(2-propynyloxy)-quinoline.
The CuAAC Mechanism: A Dinuclear Pathway
The widely accepted mechanism for CuAAC involves a dinuclear copper intermediate.[3] The key steps are:
Formation of Copper(I) Acetylide: A terminal alkyne coordinates to a Cu(I) center and is deprotonated, forming a copper acetylide. This step is often turnover-limiting.[6]
Dinuclear Complex Formation: The initial copper acetylide interacts with a second Cu(I) center to form a dinuclear π,σ-bis(copper) acetylide intermediate.
Azide Coordination & Cyclization: The organic azide coordinates to one of the copper centers and undergoes cycloaddition with the activated alkyne.
Protonolysis & Product Release: The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active catalyst.[3]
This mechanism strictly requires a terminal alkyne to form the initial acetylide intermediate.[4]
The RuAAC Mechanism: Oxidative Coupling
In stark contrast, the RuAAC reaction does not proceed via a metal acetylide.[7] Instead, it follows a proposed oxidative coupling pathway:[5][8]
Ligand Displacement: Spectator ligands on the ruthenium catalyst, typically a [Cp*RuCl] complex, are displaced to generate a coordinatively unsaturated, active species.[5]
Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center. This is followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate.[5][9] This step determines the regioselectivity, with the new C-N bond forming between the more nucleophilic carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.[8]
Reductive Elimination: The rate-determining step is the reductive elimination from the ruthenacycle, which forms the aromatic 1,5-disubstituted triazole product and regenerates the Ru(II) catalyst.[5]
Because RuAAC activates the alkyne through π-interaction rather than σ-bond formation, it is effective for both terminal and internal alkynes.[10][11]
Comparative Reactivity with 6-(2-propynyloxy)-quinoline
The structure of 6-(2-propynyloxy)-quinoline introduces a critical variable: the quinoline nitrogen. As a Lewis basic N-heterocycle, this moiety can coordinate with the metal catalyst. This interaction can have profoundly different consequences in CuAAC and RuAAC.
Potential for Inhibition. The quinoline nitrogen can act as a strong ligand, potentially coordinating to the Cu(I) center and inhibiting the formation of the necessary copper acetylide intermediate or impeding azide access.
Tolerant, Potentially Rate-Neutral. The RuAAC mechanism is generally more tolerant of coordinating functional groups. While coordination may occur, it is less likely to shut down the catalytic cycle compared to CuAAC.
Reaction Conditions
Typically mild, often at room temperature in aqueous or organic solvents.[1]
Often requires elevated temperatures (45-80 °C) in aprotic organic solvents like DCE or toluene.[4][10]
Quinoline in CuAAC: A Case for Catalyst Inhibition
In CuAAC, the catalytic cycle hinges on the availability of coordination sites on the copper(I) center. The nitrogen atom of the quinoline ring is a potent Lewis base and can act as a ligand. This presents a significant risk of catalyst inhibition .
The quinoline moiety can compete with the alkyne and azide for coordination to the copper catalyst. This can:
Hinder Acetylide Formation: By occupying a coordination site, the quinoline may prevent the initial, crucial step of alkyne binding and deprotonation.
Destabilize Catalytic Intermediates: Coordination could disrupt the geometry of the dinuclear copper complexes essential for the reaction.
While some N-heterocycles have been incorporated into ligands to accelerate CuAAC, an intramolecular coordinating substrate like 6-(2-propynyloxy)-quinoline is more likely to act as a chelating inhibitor, effectively sequestering the catalyst and impeding turnover. Overcoming this may require higher catalyst loading or the use of strongly coordinating, accelerating ligands that can outcompete the intramolecular quinoline.
Quinoline in RuAAC: A More Tolerant System
The RuAAC catalytic cycle is generally more robust and less susceptible to inhibition by coordinating functional groups.[2] The mechanism involves π-activation of the alkyne rather than the formation of a discrete acetylide.[10] The [Cp*RuCl] catalysts used in RuAAC are known to be effective for a broad range of functionalized substrates.[8][9]
Therefore, it is predicted that the RuAAC reaction of 6-(2-propynyloxy)-quinoline would be significantly more efficient than its CuAAC counterpart. The quinoline nitrogen is less likely to poison the ruthenium catalyst. While it may coordinate to the metal center, this interaction is less likely to disrupt the key oxidative coupling and reductive elimination steps. The reaction is expected to proceed cleanly to afford the 1,5-disubstituted triazole product.
Experimental Protocols
The following are detailed, stand-alone protocols for performing CuAAC and RuAAC reactions, designed to be self-validating and based on established literature procedures.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes the in-situ generation of the active Cu(I) catalyst from CuSO₄ and sodium ascorbate, a widely adopted and reliable method.
Materials:
6-(2-propynyloxy)-quinoline (Alkyne)
Organic Azide (e.g., Benzyl Azide)
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Sodium Ascorbate (NaAsc)
Solvent: 1:1 mixture of t-Butanol and Water
Schlenk flask or vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reactant Setup: To a Schlenk flask under an inert atmosphere, add 6-(2-propynyloxy)-quinoline (1.0 eq) and the organic azide (1.05 eq).
Solvent Addition: Add the t-BuOH/H₂O (1:1) solvent to achieve a final concentration of approximately 0.1 M with respect to the alkyne. Stir the mixture until all reactants are fully dissolved.
Catalyst Preparation: In a separate vial, prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.5 M in water).
Reaction Initiation: To the stirring reaction mixture, add the sodium ascorbate solution (5 mol %) followed immediately by the CuSO₄·5H₂O solution (1 mol %). A color change to yellow or orange is often observed.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed. Reaction times can range from 1 to 24 hours.
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol uses the common and effective Cp*RuCl(PPh₃)₂ catalyst.[8][10] Note that RuAAC reactions are often sensitive to air and moisture, requiring careful handling under an inert atmosphere.[10]
Anhydrous, degassed solvent (e.g., 1,2-Dichloroethane (DCE) or Toluene)
Schlenk flask or oven-dried vial with a magnetic stir bar
Inert atmosphere (Argon or Nitrogen)
Procedure:
Reactant Setup: In an oven-dried Schlenk flask under a strict inert atmosphere, dissolve 6-(2-propynyloxy)-quinoline (1.0 eq) and the organic azide (1.1 eq) in anhydrous, degassed solvent (e.g., DCE) to a concentration of 0.1-0.2 M.
Catalyst Addition: Add the Cp*RuCl(PPh₃)₂ catalyst (1-2 mol %) to the reaction mixture.
Heating: Place the flask in a preheated oil bath at the desired temperature, typically between 45 °C and 80 °C.[4][10]
Reaction Monitoring: Stir the reaction mixture at the set temperature. Monitor the reaction's progress by TLC or LC-MS. RuAAC reactions are generally complete within 2-12 hours.
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be directly purified by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole product.
Visualized Workflows and Mechanisms
Reaction Schematics
Caption: Regiocomplementary synthesis of triazoles from 6-(2-propynyloxy)-quinoline.
Catalytic Cycle Comparison
Caption: Comparison of the core catalytic cycles for CuAAC and RuAAC reactions.
Conclusion and Recommendation
Both CuAAC and RuAAC are indispensable tools for synthesizing 1,2,3-triazoles, providing orthogonal control over product regiochemistry. For the specific substrate 6-(2-propynyloxy)-quinoline , a significant divergence in reactivity is anticipated.
CuAAC is predicted to be problematic. The presence of the Lewis basic quinoline nitrogen poses a high risk of catalyst inhibition through coordination, which could lead to low or no conversion. This approach would likely require extensive optimization, such as screening various accelerating ligands to mitigate the inhibitory effect.
RuAAC is the recommended method. The ruthenium-catalyzed pathway is mechanistically distinct and known to be more tolerant of coordinating functional groups.[2] It is expected to provide a more robust and reliable route to the corresponding 1,5-disubstituted triazole without significant catalyst poisoning issues.
For researchers aiming to incorporate the 6-(2-propynyloxy)-quinoline scaffold into larger molecules, the RuAAC reaction represents the more strategic, efficient, and predictable choice for achieving a successful cycloaddition.
References
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
Fokin, V. V., & Jia, G. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (46), 2289. [Link]
Majumdar, P., & Samanta, R. (2018). CuO-Nanoparticles Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles from Bromoalkenes. Journal of the Indian Chemical Society, 95, 423-430. [Link]
Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
Zhang, C., & Astruc, D. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(21), 12510-12564. [Link]
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
Kim, J. H., Lee, D., & Lee, J. (2018). Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of Organic Chemistry, 83(9), 5219–5226. [Link]
Wang, Q., Wang, Y., & Li, Y. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1673. [Link]
Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 13(2), 135–142. [Link]
Kim, J. H., Lee, D., & Lee, J. (2018). Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azidoformates and Aryl Terminal Alkynes. The Journal of Organic Chemistry, 83(9), 5219-5226. [Link]
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2689–2707. [Link]
Personal protective equipment for handling Quinoline, 6-(2-propynyloxy)-
As a Senior Application Scientist, handling bifunctional molecules like Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1)[1] requires a nuanced understanding of its dual chemical nature. This compound is highly valued in...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, handling bifunctional molecules like Quinoline, 6-(2-propynyloxy)- (CAS: 139457-31-1)[1] requires a nuanced understanding of its dual chemical nature. This compound is highly valued in drug development—often utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to synthesize kinase inhibitors. However, its structural components present distinct, compounding safety hazards that must be managed through strict, causality-driven protocols.
The following guide establishes a self-validating operational framework for the safe handling, solubilization, and disposal of this compound.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. Treating this compound merely as a generic organic powder is a critical operational failure.
The Quinoline Core (Lipophilicity & Toxicity): Quinoline derivatives are highly lipophilic, which facilitates rapid dermal penetration and systemic absorption. The quinoline core is a known severe irritant, a suspected hepatotoxin, and a potential mutagen[2]. Because it easily permeates biological membranes, standard laboratory latex offers zero protection.
The Propargyl Ether Moiety (Reactivity & Ignition): The inclusion of an alkyne (propargyl) and an ether linkage introduces significant reactivity risks. Ethers are prone to forming explosive peroxides upon prolonged exposure to atmospheric oxygen[3]. Furthermore, terminal alkynes are highly sensitive to static discharge, meaning that standard plastic spatulas or vigorous dry-powder transfers can generate enough triboelectric charge to cause ignition[3][4].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen for handling Quinoline, 6-(2-propynyloxy)- is dictated by the physicochemical properties outlined above. Do not deviate from these specifications.
PPE Category
Required Specification
Scientific Rationale & Causality
Hand Protection
Double-layered Nitrile (EN 374 certified) or Neoprene.
Quinoline's high lipophilicity rapidly degrades latex and thin-film plastics. Double-gloving ensures that if the outer layer is compromised by the solvent vehicle, the inner layer prevents dermal absorption[2].
Eye & Face
Splash-proof chemical goggles + Full face shield.
Quinoline derivatives cause severe ocular burns[2]. The face shield provides a secondary barrier against micro-splashes during the solubilization of the reactive propargyl ether[3].
The propargyl ether moiety is highly flammable and sensitive to static discharge[4]. Anti-static footwear grounds the operator, preventing spark generation during weighing[3].
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating system: you cannot proceed to the next step without verifying the success and safety of the previous one.
Step 1: Environmental Preparation & Purging
Verify that the Class II chemical fume hood has a face velocity of at least 80–100 fpm.
Clear the hood of all strong oxidizing agents, as propargyl ethers react violently with oxidizers[3].
Establish an inert atmosphere (Argon or Nitrogen) for the receiving flask to prevent peroxide formation in the ether moiety[3].
Step 2: Anti-Static Weighing
Ground the analytical balance to dissipate static charge.
Use only non-sparking, grounded metal spatulas (e.g., ceramic or specialized alloy). Never use plastic spatulas, which generate static electricity through friction[3][4].
Weigh the compound directly into a pre-tared, static-free glass vial.
Step 3: Solubilization & Closed-System Transfer
Introduce the solvent (e.g., anhydrous DMSO or DMF) slowly down the side of the vial to minimize aerosolization of the powder.
Seal the vial with a PTFE-lined septum cap immediately after solvent addition.
Do not vortex vigorously; instead, use gentle orbital swirling or a sonication bath to dissolve the solid, mitigating the risk of static buildup and pressure expansion.
Step 4: Decontamination
Wipe down the balance and hood surface with a solvent compatible with quinoline (e.g., ethanol or isopropanol), followed by a secondary wipe with an aqueous detergent to remove residual lipophilic traces.
Operational safety workflow for handling Quinoline, 6-(2-propynyloxy)-.
Spill Response & Waste Disposal Plan
Because Quinoline, 6-(2-propynyloxy)- is toxic to aquatic life and environmentally persistent[2], disposal and spill mitigation must be handled with extreme prejudice.
Immediate Spill Mitigation:
Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the toxic quinoline core. Cover the powder gently with damp, solvent-resistant absorbent pads. Use non-sparking tools to scoop the saturated pads into a hazardous waste container[3].
Solution Spill: Isolate the area. Apply an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust, which can react with the propargyl ether[4].
Waste Disposal Segregation:
Solid Waste: Contaminated PPE, spatulas, and empty vials must be placed in a sealed, clearly labeled "Toxic Organic Solid Waste" container.
Liquid Waste: Segregate liquid waste into a designated "Halogenated/Non-Halogenated Toxic Organics" carboy, depending on your solvent. Critical: Never mix this waste stream with acidic or oxidizing waste, as the alkyne and ether groups may undergo violent exothermic degradation[3].
References
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet" NJ.gov. Available at:[Link]